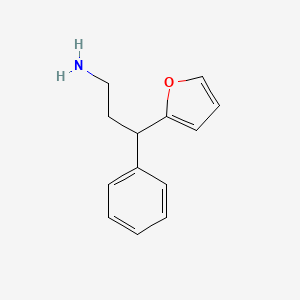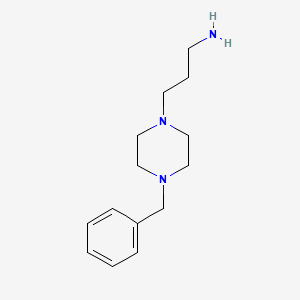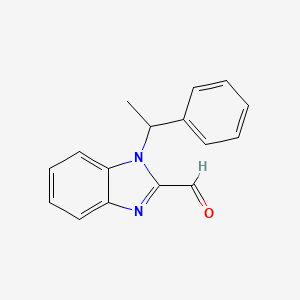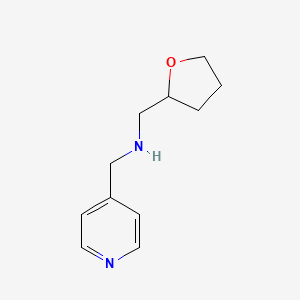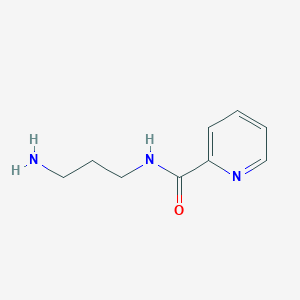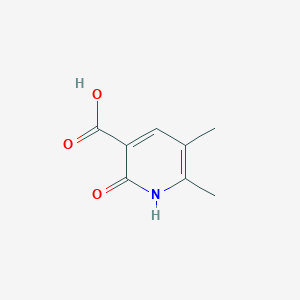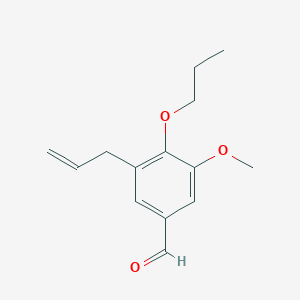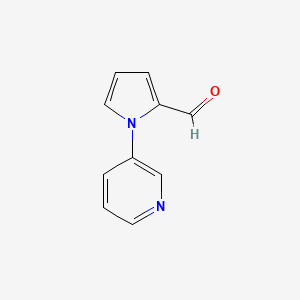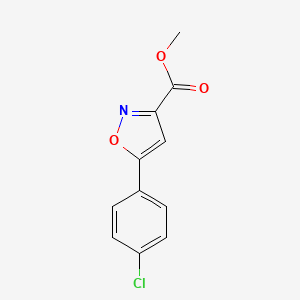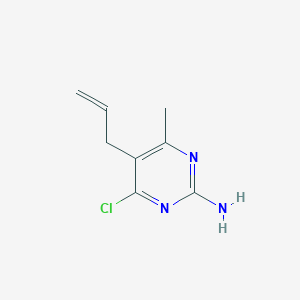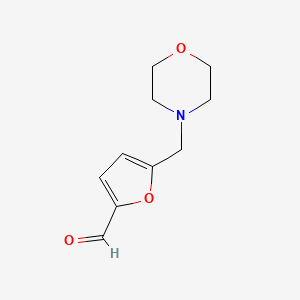
5-(Morpholinomethyl)-2-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholine derivatives, such as 5-(Morpholinomethyl)-2-furaldehyde, often involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . A variety of mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs, can be synthesized using this methodology .Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives are complex and can involve multiple steps. For example, the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions . Additionally, the synthesis of morpholines from simple amino diols can involve an intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .Applications De Recherche Scientifique
Inhibition of Human Legumain and Cholinesterase Enzymes
- Application : Morpholine-containing compounds have been synthesized and evaluated for their potential inhibitory activity against human legumain and cholinesterase enzymes .
- Methods : The compounds were synthesized through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions . The chemical structures of the synthesized compounds were assessed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (ESI-HRMS) .
- Results : The molecular docking study suggests that all compounds interact with the three enzymes with moderate to high affinity . Derivative 14, among the list (11–24), exerted the best binding affinity towards the three enzymes, compared to the corresponding reference products .
Anticancer Therapeutic Potential
- Application : Benzofuran scaffolds, which can be derived from morpholine-containing compounds, have shown extraordinary inhibitory potency against a panel of human cancer cell lines .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .
Antimicrobial and Anti-inflammatory Effects
- Application : Natural products containing the morpholine moiety, such as Chelonin A, have exhibited remarkable antimicrobial and anti-inflammatory therapeutic effects .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Chelonin A has shown significant antimicrobial and anti-inflammatory effects .
Corrosion Inhibitors and Surface-Active Agents
- Application : Synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors and surface-active agents .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Morpholine derivatives have been effective in inhibiting corrosion and acting as surface-active agents in various industrial applications .
Drug Delivery
- Application : Functionalized silica nanoparticles, which can be derived from morpholine-containing compounds, have been used in drug delivery systems .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These nanoparticles have shown promising results in delivering drugs to targeted areas in the body .
Advanced Catalysis
Safety And Hazards
Propriétés
IUPAC Name |
5-(morpholin-4-ylmethyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-8-10-2-1-9(14-10)7-11-3-5-13-6-4-11/h1-2,8H,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQILSGYYJOBENS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390246 |
Source


|
| Record name | 5-[(Morpholin-4-yl)methyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholinomethyl)-2-furaldehyde | |
CAS RN |
392659-97-1 |
Source


|
| Record name | 5-(4-Morpholinylmethyl)-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392659-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Morpholin-4-yl)methyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

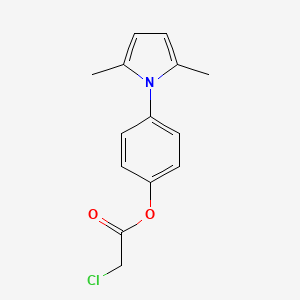
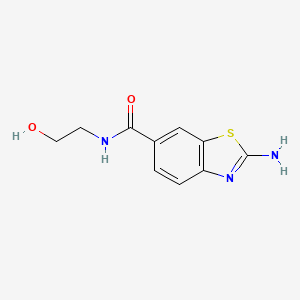
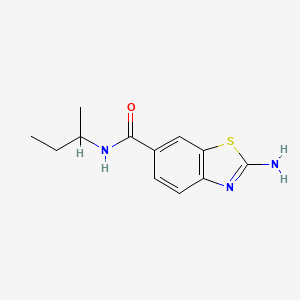
![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)
